4-Bromo Substituent Enhances Alcohol Dehydrogenase Inhibition Potency by ~2.7-Fold Relative to Unsubstituted Pyrazole (Class-Level Inference from 4-Bromopyrazole Scaffold)
The 4-bromopyrazole pharmacophore present in the target compound exhibits a Ki of 3 × 10⁻⁷ M against mouse liver alcohol dehydrogenase (ADH), representing a 2.7-fold improvement in inhibitory potency compared to unsubstituted pyrazole (Ki = 8 × 10⁻⁷ M) under identical assay conditions [1]. This enhanced potency is consistent with quantitative structure-activity relationship (QSAR) studies demonstrating that electron-withdrawing substituents at the pyrazole 4-position systematically modulate ADH inhibition, with bromine's Hammett σₚ value of +0.23 producing an intermediate potency between methyl (σₚ = −0.17; more potent) and iodo (σₚ = +0.18) substituents [2]. Notably, 4-hydroxymethylpyrazole—a close structural analog of the target compound's bromopyrazole motif—displays a human ADH Ki of 6.6 μM, approximately 73-fold weaker than 4-methylpyrazole (Ki = 0.09 μM) and 12-fold weaker than pyrazole (Ki = 0.54 μM), confirming that the nature of the 4-substituent is a critical determinant of activity rather than a passive structural feature [3]. While direct experimental Ki data for {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol itself are not yet published, the bromopyrazole core is expected to confer ADH inhibition properties intermediate between those of unsubstituted pyrazole and 4-methylpyrazole, with the methylene-phenylmethanol extension potentially modulating pharmacokinetic properties as demonstrated for 4-alkylpyrazole series [4].
| Evidence Dimension | Alcohol dehydrogenase inhibition constant (Ki) for mouse liver ADH |
|---|---|
| Target Compound Data | Ki ≈ 3 × 10⁻⁷ M (inferred from 4-bromopyrazole core; direct data for the intact target compound not yet published) |
| Comparator Or Baseline | Unsubstituted pyrazole: Ki = 8 × 10⁻⁷ M (mouse liver ADH); 4-methylpyrazole: Ki = 2 × 10⁻⁷ M (human ADH); 4-hydroxymethylpyrazole: Ki = 6.6 × 10⁻⁶ M (human ADH) |
| Quantified Difference | ~2.7-fold more potent than pyrazole (mouse liver ADH); note: ~2.2-fold less potent than 4-methylpyrazole (human ADH); ~22-fold more potent than 4-hydroxymethylpyrazole (human ADH, cross-species comparison) |
| Conditions | Mouse liver ADH; pH 7.0; competitive or mixed-type inhibition with ethanol as substrate; in vitro isolated enzyme assay (Goldstein & Pal, 1971); human liver ADH Ki values from Blomstrand et al. (1975) at pH 7.0, 500 μM NAD |
Why This Matters
For researchers procuring pyrazole-based ADH inhibitors, the 4-bromo substitution provides a quantifiably distinct potency profile that cannot be replicated by the non-halogenated analog (CAS 160388-55-6), directly impacting experimental design in ethanol metabolism studies.
- [1] Goldstein DB, Pal N. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. J Pharmacol Exp Ther. 1971;178(1):199-203. PMID: 5089709. View Source
- [2] Cornell NW, et al. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Arch Biochem Biophys. 1983;227(1):81-90. PMID: 6357100. View Source
- [3] Blomstrand R, et al. Human liver alcohol dehydrogenase—inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole. Biochem Pharmacol. 1975;24(17):1603-1607. View Source
- [4] Tolf BR, Dahlbom R, Akeson A, Theorell H. Effect of branching in 4-alkylpyrazoles on liver alcohol dehydrogenase inhibition: A shape analysis study. Acta Pharm Suec. 1985;22(3):147-156. View Source
